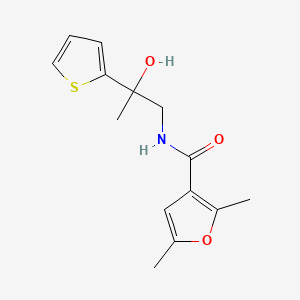

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide (CAS: 1351609-03-4) is a heterocyclic compound featuring a thiophene ring, a dimethylfuran carboxamide group, and a hydroxypropyl side chain. Its molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 279.36 g/mol . However, physicochemical properties (e.g., melting point, solubility) and pharmacological data remain unreported in public domains .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-9-7-11(10(2)18-9)13(16)15-8-14(3,17)12-5-4-6-19-12/h4-7,17H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSZBUILEMFJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of 2,5-dimethylfuran-3-carboxylic acid. This can be achieved through the oxidation of 2,5-dimethylfuran using an oxidizing agent such as potassium permanganate.

Amide Formation: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-hydroxy-2-(thiophen-2-yl)propylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, reflux conditions.

Substitution: Halogenating agents (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3), typically in acidic or basic conditions.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and carboxamide groups can form hydrogen bonds, while the thiophene and furan rings can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The target compound employs a furan ring, whereas analogs like the pyrazine derivative (C₂₁H₁₉F₂N₅O₃) utilize nitrogen-containing heterocycles, which may enhance hydrogen-bonding interactions in biological systems .

- The tetrahydronaphthalene-based compound (C₂₀H₂₄N₂O₂S) incorporates a fused aromatic system, likely influencing lipophilicity and membrane permeability .

Substituent Effects: Fluorine atoms in the pyrazine derivative (C₂₁H₁₉F₂N₅O₃) improve metabolic stability and bioavailability compared to the non-fluorinated target compound .

Synthetic Methodologies :

- The pyrazine analog (C₂₁H₁₉F₂N₅O₃) was synthesized using HATU (coupling reagent) and DIPEA (base) in tetrahydrofuran (THF), a protocol adaptable to the target compound’s synthesis .

- Chiral separation techniques (e.g., Chiralpak® OD column) used for the pyrazine derivative’s isomers suggest that the target compound’s stereochemistry could be resolved similarly if racemic mixtures form during synthesis .

Pharmacological and Analytical Insights

- Spectroscopic Data :

- Isomer Separation :

- Enantiomeric resolution of the pyrazine analog achieved >98% enantiomeric excess (ee), highlighting the importance of chiral chromatography for compounds with stereocenters, such as the target’s hydroxypropyl group .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a carboxamide functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C13H15NO3S

- Molecular Weight : 273.33 g/mol

The presence of the thiophene ring is significant as it often contributes to the biological activity of compounds due to its electron-rich nature.

Research indicates that compounds containing thiophene and furan rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The proposed mechanisms include:

- Antioxidant Activity : The hydroxyl group in the compound may contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : The carboxamide group can interact with enzyme active sites, potentially inhibiting their function.

Antimicrobial Properties

Several studies have reported the antimicrobial potential of thiophene-containing compounds. For instance:

- A study demonstrated that derivatives of thiophene showed significant activity against various bacterial strains, suggesting that similar activities might be expected from this compound .

Anticancer Activity

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For example:

- In vitro assays revealed that certain thiophene derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-468), indicating a potential pathway for this compound in cancer therapy .

Anti-inflammatory Effects

Compounds with furan and thiophene rings have also been associated with anti-inflammatory effects. This activity is crucial for developing treatments for chronic inflammatory diseases.

Study 1: Anticancer Screening

A recent study screened various compounds for their anticancer effects using the NCI-60 human tumor cell line panel. Among the tested compounds, those similar to this compound showed promising results in inhibiting cell growth across several cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | MDA-MB-468 | 20 |

| N-(2-hydroxy...) | MCF-7 | TBD |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives containing thiophene were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition compared to control groups .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.